2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide features a quinazolinone core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety. Quinazolinones are known for diverse biological activities, including anticonvulsant, antimicrobial, and kinase inhibitory effects .
Properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(2)18-12-14-20(15-13-18)26-23(29)16-28-22-11-7-6-10-21(22)24(27-25(28)30)19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNQTWNGRBVQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach for Quinazolinone Core Formation
The quinazolinone moiety is typically constructed via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For instance, 2-amino-6-methoxybenzoic acid can react with benzylamine in the presence of a coupling agent like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to form the dihydroquinazolinone skeleton. In the target compound, the phenyl group at position 4 is introduced by substituting benzylamine with phenethylamine or analogous arylalkylamines.
A critical modification involves the use of isatoic anhydride as a precursor. When treated with p-aminoacetanilide , isatoic anhydride undergoes ring-opening and cyclization to yield 3,4-dihydroquinazolin-4-ones. This method avoids harsh acidic conditions, favoring dichloromethane as a solvent and diisopropylethylamine as a base.
Key Reaction Parameters :
Acetamide Side Chain Introduction
The N-[4-(propan-2-yl)phenyl]acetamide group is appended via nucleophilic acyl substitution. α-Chloroacetanilide derivatives react with the sulfhydryl group of intermediates like 4,6-dimethyl-2-thiopyrimidine in dimethylformamide (DMF) with potassium carbonate as a base. For the target compound, 4-isopropylaniline is acetylated to form N-(4-isopropylphenyl)acetamide , which subsequently undergoes alkylation with a bromoacetylated quinazolinone precursor.
Optimization Insight :
-
Base : Potassium carbonate (20 mmol) ensures deprotonation without side reactions.
-
Reaction Time : 5 hours at 70–80°C achieves >90% conversion.
Multi-Step Organic Synthesis Protocols
Sequential Alkylation and Amidation
A patented route begins with N-(4-acetyl-3-methoxyphenyl)acetamide , which undergoes Grignard addition with methylmagnesium chloride to install the isopropyl group. The acetylated intermediate is then coupled to a bromoacetyl-quinazolinone derivative under Mitsunobu conditions.
Representative Procedure :
-
Grignard Reaction :
-
Bromoacetylation :
-
Quinazolinone intermediate treated with bromoacetyl bromide in THF.
-
Catalyst: Triethylamine.
-
-
Amide Coupling :
Solid-Phase Synthesis for High-Throughput Production
Resin-bound strategies enable rapid purification and scalability. N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid is immobilized on Wang resin, followed by nitro reduction, cyclization, and acetamide coupling.
Steps :
-
Resin Loading : Wang resin functionalized with fluoro-nitrophenyl propionic acid.
-
Cyclocondensation : Ammonium acetate in acetic acid forms the quinazolinone.
-
Acetamide Coupling : HATU-mediated amidation with 4-isopropylaniline.
Yield : 60–75% over four steps.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
-
Thiol Oxidation : Sulfur-containing intermediates prone to oxidation require inert atmospheres.
-
Epimerization : Chiral centers in Grignard adducts necessitate low-temperature quenching.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar quinazolinone ring and acetamide conformation.
Industrial Scalability Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–90% | 75–85% (optimized) |
| Solvent Volume | 20 mL/g | 5 mL/g (solvent recovery) |
| Reaction Time | 6–24 hours | 2–8 hours (flow chemistry) |
| Catalyst Cost | High (HATU, DMC) | Low (K₂CO₃, MgSO₄) |
Flow chemistry systems reduce reaction times from 24 hours to 2 hours by enhancing heat transfer .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols, and strong bases
Major Products Formed:
Oxidation: Quinazolinone derivatives
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Material Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biology: Research has explored its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinazolinone-Based Analogues
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3(2H)-yl)Acetamide (Compound 1)
- Structural Differences: The quinazolinone core is substituted with a dichlorophenylmethyl group instead of a phenyl and 4-isopropylphenyl.
- Synthesis : Synthesized via hydrogen peroxide oxidation and carbodiimide-mediated coupling, yielding a compound with a melting point of 459–461 K .
- Biological Relevance : Dichlorophenyl groups are associated with antimicrobial and anticonvulsant activities, suggesting divergent therapeutic applications compared to the target compound.
2-(4-Methoxyphenoxy)-N-[2-(4-Methylphenyl)-4-Oxoquinazolin-3(4H)-yl]Acetamide
- Structural Differences: Incorporates a methoxyphenoxy group on the acetamide and a 4-methylphenyl substituent on the quinazolinone. The methoxy group enhances solubility via hydrogen bonding, while the methyl group increases lipophilicity .
Acetamide Derivatives with Heterocyclic Modifications
2-[(4-Amino-6-Methyl-5-Oxo-1,2,4-Triazin-3-yl)Sulfanyl]-N-(4-Propan-2-ylPhenyl)Acetamide
- Structural Differences: Replaces the quinazolinone with a triazinone ring and introduces a sulfanyl (-S-) linker. The 4-isopropylphenyl group is retained .
- Synthesis and Properties : Molecular weight 345.41 g/mol; the sulfanyl group may improve metabolic stability but reduce CNS permeability due to increased polarity .
2-({3-Oxo-2-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]-2H,3H-Imidazo[1,2-c]Quinazolin-5-yl}Sulfanyl)-N-[4-(Propan-2-yl)Phenyl]Acetamide
- Structural Differences: Adds an imidazoquinazolinone scaffold and a phenylpiperazine group, which is common in CNS-targeting drugs (e.g., aripiprazole) .
- Pharmacological Implications : The phenylpiperazine moiety may enhance serotonin or dopamine receptor affinity, suggesting applications in neurological disorders .
Functionalized Acetamides with Bioactive Substituents
Suvecaltamide (2-[4-(Propan-2-yl)Phenyl]-N-{(1R)-1-[5-(2,2,2-Trifluoroethoxy)Pyridin-2-yl]Ethyl}Acetamide)
- Structural Differences: Retains the 4-isopropylphenyl acetamide group but replaces the quinazolinone with a trifluoroethoxy pyridinyl moiety .
- Pharmacology : Acts as a voltage-activated calcium channel (Cav) stabilizer and antiepileptic. The trifluoroethoxy group enhances metabolic stability and bioavailability .
HC-030031 (2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropurin-7-yl)-N-[4-(Propan-2-yl)Phenyl]Acetamide)
Comparative Analysis of Key Properties
Physicochemical Properties
Biological Activity
The compound 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide belongs to the quinazolinone class of compounds, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.40 g/mol. The structure includes a quinazolinone core that is essential for its biological activity. The presence of various substituents on the phenyl rings can influence its solubility and reactivity profiles.
Anticancer Activity
Numerous studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer).
Cytotoxicity Data
The following table summarizes the cytotoxicity data of this compound and related quinazolinone derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A2780 (ovarian) | 22.76 |
| Quinazoline derivative | MDA-MB-231 (breast) | 79.96 |
| CA1-e | HepG-2 (liver) | 37.59 |
| CA1-g | A2780 (ovarian) | 45.41 |
These results suggest that structural modifications significantly affect the biological activity of quinazoline derivatives, with varying efficacy across different cell lines .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Quinazolines are known to inhibit various kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis.
Apoptotic Effects
Studies utilizing flow cytometry have shown that treatment with this compound results in increased apoptosis in cancer cells. Specifically, it has been reported that the proportion of early apoptotic cells increased significantly after treatment with varying concentrations of the compound over a 24-hour period .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several quinazolinone derivatives for their cytotoxic effects against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that quinazolinone derivatives can reduce tumor size significantly compared to controls, highlighting their potential as therapeutic agents in cancer treatment.
Q & A
Q. What are the key synthetic routes for 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves constructing the quinazolinone core followed by coupling with the acetamide moiety. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Acetylation : Reacting the quinazolinone intermediate with chloroacetyl chloride, followed by amidation with 4-isopropylaniline. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and base selection (K₂CO₃ or NaH) to improve yields (>60%) and reduce by-products . Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH groups at δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 429.18) .
- HPLC : Monitors reaction progress and quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, IC₅₀ ~10–15 µM) .
- Kinase inhibition : Fluorescence-based assays targeting EGFR or VEGFR-2 .
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (MIC ≤25 µg/mL) .
Advanced Research Questions
Q. How can structural modifications enhance pharmacokinetic properties?
- Trifluoromethyl incorporation : Improves metabolic stability and membrane permeability (see analogs in ).
- Phenyl substituent tuning : Electron-withdrawing groups (e.g., -Cl) enhance target binding affinity, while bulky groups (e.g., -OCH₃) reduce clearance .
- Prodrug strategies : Esterification of the acetamide moiety to improve oral bioavailability .
Q. How are structure-activity relationships (SAR) established for quinazolinone derivatives?
- Substituent variation : Compare analogs with different substituents on the phenyl ring (e.g., 4-Cl vs. 4-OCH₃) to correlate changes in IC₅₀ values .
- Functional group swaps : Replace the isopropyl group with ethyl or cyclopropyl to assess steric effects on target binding .
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Orthogonal assays : Cross-validate kinase inhibition data with Western blotting or SPR analysis .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Reproducibility : Maintain strict control over reaction time and temperature during scale-up .
- Purification : Transition from column chromatography to fractional crystallization for cost efficiency .
- Impurity profiling : Use LC-MS to identify and quantify side products (e.g., unreacted intermediates) .
Q. Which computational methods predict target interactions and toxicity?
- Molecular dynamics simulations : Assess binding stability with targets like quinazolinone-binding enzymes (RMSD <2 Å) .
- ADMET prediction : Tools like SwissADME estimate logP (∼3.5) and CYP450 inhibition risks .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .
Methodological Guidance
Q. How to optimize low yields in the final acetylation step?
- Catalyst screening : Test DMAP or pyridine to accelerate acylation .
- Solvent polarity : Switch to THF or dichloromethane to improve reagent solubility .
- Stoichiometry : Increase chloroacetyl chloride equivalents (1.5–2.0 eq) to drive the reaction .
Q. What strategies validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify receptor occupancy .
- Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., EGFR) to confirm mechanism .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
